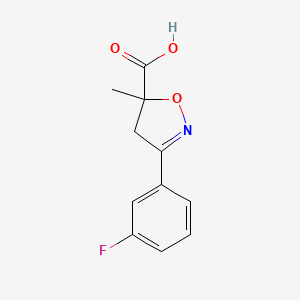

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. The compound's formal designation reflects its complex structural architecture, incorporating a dihydrooxazole core with fluorophenyl and carboxylic acid substituents. Alternative nomenclature systems recognize this compound as 3-(3-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, demonstrating the flexibility in heterocyclic naming conventions while maintaining chemical accuracy.

The molecular formula analysis reveals the composition as C11H10FNO3, indicating a total of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. This elemental distribution corresponds to a molecular weight of 223.203 atomic mass units, with a monoisotopic mass of 223.064471, providing precise mass spectroscopic identification parameters. The degree of unsaturation calculation yields six degrees, accounting for the aromatic benzene ring, the oxazole heterocycle, and the carbonyl functionality within the carboxylic acid group.

The analysis of bis-substituted analogs, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives, demonstrates the structural flexibility of the dihydroisoxazole core and its capacity to accommodate multiple aromatic substituents. These multi-substituted compounds exhibit complex conformational behavior and provide reference points for understanding the structural limitations and possibilities within this chemical class. The comparative framework establishes structure-property relationships that guide synthetic design and optimization strategies.

Conformational Studies Through X-ray Diffraction Analysis

X-ray diffraction analysis of dihydroisoxazole derivatives provides detailed conformational information that illuminates the three-dimensional structure of this compound and related compounds. Systematic studies of analogous structures reveal that the five-membered dihydroisoxazole ring adopts characteristic envelope conformations, with specific atoms displaced from the mean plane formed by the remaining ring atoms. These conformational preferences result from ring strain minimization and steric interactions between substituents.

The envelope conformation analysis indicates that the carbon atom bearing the methyl and carboxylic acid substituents typically occupies the flap position, displaced from the plane defined by the oxygen, nitrogen, and other carbon atoms of the heterocyclic ring. Quantitative measurements from related structures demonstrate displacement values ranging from 0.133 Å to 0.200 Å, depending on the specific substitution pattern and crystal packing environment. These displacement parameters provide precise geometric descriptions of ring puckering and conformational flexibility.

Dihedral angle measurements between the fluorophenyl ring and the oxazole heterocycle reveal significant conformational variation depending on substitution patterns and intermolecular interactions. Related structures demonstrate dihedral angles ranging from near-coplanar arrangements (6.05°) to nearly perpendicular orientations (81.52°), indicating substantial conformational flexibility around the carbon-carbon bond connecting the aromatic and heterocyclic systems. These angular variations reflect the balance between steric interactions, electronic effects, and crystal packing forces.

The conformational analysis extends to the carboxylic acid functionality, which exhibits rotational freedom around the carbon-carbon bond connecting it to the oxazole ring. X-ray diffraction studies reveal preferred conformations that optimize hydrogen bonding interactions while minimizing steric clashes with other substituents. The spatial orientation of the carboxylic acid group influences both intramolecular stability and intermolecular recognition patterns, affecting crystallization behavior and potential biological activity.

属性

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRHUOAYUUCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxazoline Ring Formation via Cyclization of Hydroxyethyl Benzamides

A common and effective approach involves cyclodehydration of 3-fluoro-N-(2-hydroxyethyl)benzamide derivatives to form the oxazoline ring. This method is supported by literature procedures for related compounds:

- Starting from 3-fluoro-N-(2-hydroxyethyl)benzamide (prepared or commercially obtained), cyclization is promoted by reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (NEt3) and catalytic 4-dimethylaminopyridine (DMAP).

- The reaction is typically carried out in dichloromethane at ambient to slightly elevated temperatures.

- Subsequent treatment with sodium hydroxide (NaOH) in methanol facilitates ring closure and formation of the oxazoline.

- This method yields 2-(3-fluorophenyl)-4,5-dihydrooxazole derivatives in good yields (reported 76% in a related example) as oils or solids depending on substitution.

Alternative Metal-Free Synthetic Routes

- Metal-free synthetic routes for isoxazole and oxazoline derivatives have been explored, emphasizing green chemistry principles.

- These methods often involve cycloaddition reactions, olefination, and selective oxidation steps without the use of metal catalysts.

- For example, sequences involving protection/deprotection steps, oxidation by sodium periodate (NaIO4), and Wittig olefination have been reported for related heterocyclic systems, which could be adapted for this compound.

Biotransformation and Metabolite Synthesis Insights

- Studies on related 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives indicate that hydrolysis is a key biotransformation pathway, which also informs synthetic strategies for preparing these acids from ester or amide precursors.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Formation of hydroxyethyl benzamide precursor | Amidation of 3-fluorobenzoic acid derivatives with 2-aminoethanol | Standard amidation conditions | Variable | Starting material for cyclization |

| 2. Cyclization to oxazoline ring | p-TsCl, NEt3, DMAP in dichloromethane; followed by NaOH in MeOH | 70-80% (reported for similar compounds) | Efficient ring closure | Mild conditions preserve fluorophenyl group |

| 3. Introduction of methyl at C5 | Alkylation or use of methylated precursors | Depends on route | Moderate to good | Requires regioselectivity |

| 4. Conversion of ester to acid | Hydrolysis with aqueous acid or base | >80% | Standard ester hydrolysis | Avoids ring degradation |

| 5. Alternative metal-free synthesis | Protection/deprotection, oxidation (NaIO4), Wittig olefination | Multi-step, metal-free | Moderate | Green chemistry approach |

化学反应分析

Types of Reactions

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

科学研究应用

Medicinal Applications

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have indicated that 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Potential in Cancer Therapy

Emerging research indicates that oxazole derivatives can exhibit anticancer activity. Preliminary studies on this compound have shown it to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases . This positions the compound as a promising candidate for further development in oncological therapies.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing starting materials such as 3-fluorobenzaldehyde and appropriate carboxylic acids under acidic or basic conditions to form the oxazole ring.

- Cyclization Techniques : Employing cyclization methods to form the oxazole structure from precursors containing nitrogen and carbon functionalities.

- Functional Group Modifications : Post-synthetic modifications can enhance the biological activity or solubility of the compound by introducing various functional groups .

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to their non-modified counterparts .

Nanomaterials

The compound has potential applications in the development of nanomaterials. Its ability to interact with metal ions allows for the formation of metal-organic frameworks (MOFs), which are useful in catalysis and gas storage applications. Studies have explored its role in synthesizing nanoparticles with specific catalytic properties .

Case Studies

作用机制

The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with its analogs:

Key Research Findings

Metabolic Pathways : Enzymatic hydrolysis is a common biotransformation mechanism for dihydroisoxazole carboxamides, yielding carboxylic acid metabolites . The fluorophenyl group in the target compound may slow hydrolysis compared to chlorophenyl analogs due to fluorine’s electron-withdrawing effects.

Structural Influence on Bioactivity: Chlorine vs. Fluorine improves metabolic stability and bioavailability . Heterocyclic Substituents: Pyridinyl variants (e.g., ) show enhanced solubility, making them favorable for oral drug formulations.

生物活性

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique oxazole ring structure with a fluorophenyl substituent that may influence its biological activity. The synthesis typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions, yielding high purity and yield of the target compound .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have demonstrated promising results:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as indicated by flow cytometry assays showing dose-dependent increases in apoptotic markers such as p53 and caspase-3 cleavage .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| U-937 | 2.41 | Caspase-3 cleavage |

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may exhibit antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro, although further studies are needed to elucidate its precise mechanism and efficacy .

Case Studies and Research Findings

- Case Study on MCF-7 Cell Line :

- Comparative Study :

- Molecular Docking Studies :

常见问题

Q. What are the established synthetic routes for 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what critical reaction conditions must be optimized?

The synthesis of dihydroisoxazole-carboxylic acid derivatives typically involves cyclization and functionalization steps. For example:

- Cyclocondensation : Reaction of a β-keto ester with hydroxylamine under acidic conditions to form the dihydroisoxazole ring. Substituents like the 3-fluorophenyl group are introduced via electrophilic aromatic substitution or cross-coupling reactions .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH under reflux . Critical conditions include pH control during cyclization, temperature (often 60–100°C), and anhydrous environments for sensitive fluorophenyl intermediates .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm purity >95% .

- Spectroscopy :

- 1H/13C NMR : Key signals include the dihydroisoxazole proton (δ 4.5–5.5 ppm, split due to coupling) and fluorophenyl aromatic protons (δ 7.0–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ = 224.0645 for C12H11FNO3) .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?

- Solubility : Low aqueous solubility (logP ~2.5) due to the fluorophenyl and methyl groups; requires DMSO or ethanol for dissolution in biological assays .

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at -20°C in inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or kinases). The fluorophenyl group may engage in hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic sites .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Dose-Response Profiling : Conduct assays across multiple cell lines (e.g., NCI-60 panel) to identify selectivity thresholds .

- Mechanistic Studies : Compare ROS generation (via DCFH-DA assay) and apoptosis markers (caspase-3 activation) to differentiate cytotoxic modes .

- Metabolite Analysis : Identify active metabolites (e.g., hydrolyzed oxazole derivatives) using LC-MS/MS .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Issues : The flexible dihydroisoxazole ring and polar carboxylic acid group complicate crystal lattice formation.

- Solutions :

- Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Co-crystallize with a stabilizing agent (e.g., triethylamine to neutralize the carboxylic acid).

- Refinement via SHELXL-2018 for accurate electron density mapping .

Q. How does the fluorophenyl substituent influence the compound’s metabolic stability in vivo?

- Metabolic Pathways : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

- Key Metabolites :

- Phase I : Hydrolysis of the oxazole ring to form 3-fluoro-5-methylpentanoic acid (confirmed via rat liver microsome assays) .

- Phase II : Glucuronidation of the carboxylic acid detected in urine samples .

Methodological Notes

- Contradictions in Biological Data : Discrepancies may arise from impurity artifacts (e.g., unreacted intermediates) or assay-specific conditions (e.g., serum protein binding) .

- Advanced Characterization : For chiral centers, use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。